Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

Description

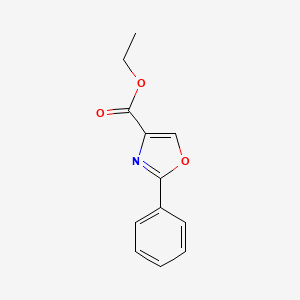

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-phenyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-15-12(14)10-8-16-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMURDPWNJICYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341205 | |

| Record name | Ethyl 2-phenyl-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39819-39-1 | |

| Record name | Ethyl 2-phenyl-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-phenyl-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring a core oxazole ring substituted with phenyl and ethyl carboxylate groups. While the oxazole scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules, specific experimental data and pharmacological studies on this particular derivative are not extensively available in publicly accessible literature. This guide provides a summary of the foundational chemical and computed properties of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate, alongside a general overview of synthetic strategies for the oxazole ring. The lack of specific biological data precludes a detailed discussion of its mechanism of action or associated signaling pathways at this time.

Core Chemical Properties

Ethyl 2-phenyl-1,3-oxazole-4-carboxylate is identified by the CAS number 39819-39-1.[1] Its chemical structure consists of a five-membered oxazole ring with a phenyl group at the 2-position and an ethyl carboxylate group at the 4-position.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₃ | [1] |

| Molecular Weight | 217.22 g/mol | [1] |

| Exact Mass | 217.07389321 g/mol | [1] |

| CAS Number | 39819-39-1 | [1] |

| Topological Polar Surface Area | 52.3 Ų | [1] |

| XLogP3 (Computed) | 2.6 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 4 | [1] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate is not explicitly detailed in the available literature, general synthetic routes for 2,4-disubstituted oxazoles can be adapted. One common approach is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone.

General Experimental Workflow for Oxazole Synthesis

A plausible synthetic pathway could involve the reaction of ethyl 2-amino-3-oxobutanoate with benzoyl chloride to form an amide intermediate, followed by cyclodehydration to yield the oxazole ring. The purification of the final product would typically involve column chromatography.

Characterization

Characterization of the synthesized compound would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure, including the positions of the phenyl and ethyl carboxylate groups on the oxazole ring.

-

Infrared (IR) Spectroscopy: IR analysis would help identify characteristic functional groups, such as the ester carbonyl (C=O) stretch and the C=N and C-O stretches of the oxazole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

Biological Activity and Signaling Pathways

The oxazole ring is a well-known pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] For instance, various phenyl-substituted furan and oxazole carboxylic acid derivatives have been investigated as potential inhibitors of phosphodiesterase 4 (PDE4).[3]

However, a thorough search of scientific databases did not yield any specific studies on the biological activity or mechanism of action of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate. Consequently, there is no information available to describe any associated signaling pathways or to create a corresponding diagram. Further research is required to elucidate the pharmacological potential of this specific molecule.

Conclusion

Ethyl 2-phenyl-1,3-oxazole-4-carboxylate is a defined chemical entity for which basic identifiers are known. However, a significant gap exists in the publicly available, experimentally determined data regarding its physicochemical properties, a detailed and validated synthesis protocol, and, most notably, its biological activity. The broader family of oxazole derivatives shows significant promise in drug discovery, suggesting that this compound could be a candidate for future pharmacological screening and investigation. Researchers interested in this molecule would need to undertake foundational studies to characterize its properties and explore its potential therapeutic applications.

References

An In-depth Technical Guide to Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

CAS Number: 39819-39-1

Molecular Formula: C₁₂H₁₁NO₃

Molecular Weight: 217.22 g/mol

This technical guide provides a comprehensive overview of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate, a heterocyclic organic compound with potential applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and materials science.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 39819-39-1 | [1] |

| Molecular Formula | C₁₂H₁₁NO₃ | [1] |

| Molecular Weight | 217.22 g/mol | [1] |

| Physical Form | White Solid | |

| Purity | ~96% |

Synthesis

While a specific, detailed experimental protocol for the synthesis of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate is not explicitly detailed in the available literature, a general and plausible synthetic pathway can be inferred from established oxazole synthesis methodologies. The most common route for the formation of the 2-phenyl-1,3-oxazole-4-carboxylate core involves the reaction of an α-amino ketone with a benzoyl derivative, followed by cyclization and dehydration.

A potential synthetic workflow is outlined below:

Experimental Protocol (Hypothetical):

-

Acylation: To a solution of ethyl 3-amino-2-oxopropanoate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), an equimolar amount of a base such as pyridine is added. The mixture is cooled in an ice bath, and benzoyl chloride is added dropwise with stirring. The reaction is allowed to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation of Intermediate: Upon completion, the reaction mixture is washed with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a wash with a saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-benzoyl amino ketone intermediate.

-

Cyclization and Dehydration: The crude intermediate is then treated with a strong dehydrating agent. This can be achieved by dissolving the intermediate in a strong acid like concentrated sulfuric acid and gently heating, or by refluxing in an inert solvent with a solid dehydrating agent such as phosphorus pentoxide.

-

Final Work-up and Purification: After the cyclization is complete (monitored by TLC), the reaction mixture is carefully neutralized and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product, Ethyl 2-phenyl-1,3-oxazole-4-carboxylate, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Spectral Data

Detailed and specific spectral data for Ethyl 2-phenyl-1,3-oxazole-4-carboxylate are not widely published. However, based on the known spectra of closely related oxazole derivatives, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

-

¹H NMR:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group is expected in the upfield region (around 1.3-1.4 ppm).

-

A quartet for the methylene protons (-CH₂-) of the ethyl group should appear further downfield (around 4.3-4.4 ppm).

-

The aromatic protons of the phenyl ring will likely appear as a multiplet in the range of 7.4-8.0 ppm.

-

A singlet for the proton at the 5-position of the oxazole ring is anticipated, typically in the downfield region.

-

-

¹³C NMR:

-

The methyl carbon of the ethyl group would be expected at approximately 14 ppm.

-

The methylene carbon of the ethyl group would likely be around 61 ppm.

-

The carbons of the phenyl ring would appear in the aromatic region (125-135 ppm).

-

The quaternary carbons of the oxazole ring and the ester carbonyl carbon would be found further downfield.

-

Infrared (IR) Spectroscopy (Predicted):

-

A strong absorption band corresponding to the C=O stretching of the ester group is expected around 1720-1740 cm⁻¹.

-

C=N and C=C stretching vibrations from the oxazole and phenyl rings would likely be observed in the 1500-1650 cm⁻¹ region.

-

C-O stretching bands for the ester and the oxazole ring are expected in the 1000-1300 cm⁻¹ range.

-

Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

Mass Spectrometry (MS) (Predicted):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 217.22).

-

Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) and cleavage of the ester group.

Biological Activity and Potential Applications

The biological activities of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate have not been extensively reported in the scientific literature. However, the oxazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties.

Given the structural motifs present in Ethyl 2-phenyl-1,3-oxazole-4-carboxylate, it could be a valuable starting point or intermediate for the synthesis of more complex molecules with potential therapeutic value. Further research is warranted to explore its biological profile, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Additionally, substituted oxazoles have found applications in materials science as organic scintillators and fluorescent dyes, suggesting another avenue for the investigation of this compound.

Conclusion

Ethyl 2-phenyl-1,3-oxazole-4-carboxylate is a chemical compound with a core structure that is of significant interest in the fields of medicinal chemistry and materials science. While detailed experimental and biological data for this specific molecule are currently limited in the public domain, this guide provides a summary of its known properties and outlines potential areas for future research and application. The development of a robust synthetic protocol and a thorough characterization of its physicochemical and biological properties will be crucial for unlocking its full potential.

References

An In-depth Technical Guide to the Molecular Structure of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate. The information is compiled from established chemical literature and spectroscopic data of analogous compounds, offering a robust resource for researchers in medicinal chemistry and drug development.

Molecular Structure and Properties

Ethyl 2-phenyl-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring a central oxazole ring substituted with a phenyl group at the 2-position and an ethyl carboxylate group at the 4-position. The planar oxazole ring, coupled with the aromatic phenyl group and the ester functionality, imparts specific physicochemical properties relevant to its potential biological activity and application in organic synthesis.

Table 1: Molecular Properties of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | Ethyl 2-phenyl-1,3-oxazole-4-carboxylate |

| CAS Number | Not available |

| Canonical SMILES | CCOC(=O)c1c(ocn1)c2ccccc2 |

Synthesis

The synthesis of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate can be efficiently achieved through a two-step process involving the initial formation of a key intermediate, ethyl 2-benzamidoacetoacetate, followed by an acid-catalyzed cyclization, a classic example of the Robinson-Gabriel synthesis of oxazoles.

Synthesis Workflow

Caption: Synthetic workflow for Ethyl 2-phenyl-1,3-oxazole-4-carboxylate.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-benzamidoacetoacetate

-

To a stirred solution of benzamide (1 equivalent) in dry N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add a solution of ethyl 2-chloroacetoacetate (1 equivalent) in dry DMF dropwise.

-

Let the reaction mixture warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure ethyl 2-benzamidoacetoacetate.

Step 2: Synthesis of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate (Robinson-Gabriel Cyclization)

-

To the purified ethyl 2-benzamidoacetoacetate (1 equivalent), add concentrated sulfuric acid (2-3 equivalents) slowly at 0 °C.

-

Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or column chromatography to yield Ethyl 2-phenyl-1,3-oxazole-4-carboxylate.

Spectroscopic Characterization

The structural confirmation of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate is based on a combination of spectroscopic techniques. The following tables summarize the expected quantitative data based on the analysis of structurally similar compounds, particularly the corresponding methyl ester.

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | s | 1H | H-5 (oxazole ring) |

| ~8.00 - 7.95 | m | 2H | ortho-H (phenyl ring) |

| ~7.50 - 7.40 | m | 3H | meta- & para-H (phenyl ring) |

| ~4.40 | q | 2H | -OCH₂ CH₃ |

| ~1.40 | t | 3H | -OCH₂CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | C =O (ester) |

| ~161.0 | C-2 (oxazole ring) |

| ~145.0 | C-4 (oxazole ring) |

| ~138.0 | C-5 (oxazole ring) |

| ~131.0 | para-C (phenyl ring) |

| ~129.0 | meta-C (phenyl ring) |

| ~127.0 | ortho-C (phenyl ring) |

| ~126.5 | ipso-C (phenyl ring) |

| ~61.0 | -OCH₂ CH₃ |

| ~14.0 | -OCH₂CH₃ |

Table 4: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120 | Weak | C-H stretch (oxazole ring) |

| ~3060 | Weak | C-H stretch (aromatic) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1610, 1580, 1450 | Medium-Strong | C=C & C=N stretch (oxazole & phenyl rings) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-O-C stretch (oxazole ring) |

| ~770, 690 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity | Proposed Fragment |

| 217 | High | [M]⁺ (Molecular Ion) |

| 189 | Medium | [M - CO]⁺ |

| 172 | Medium | [M - OCH₂CH₃]⁺ |

| 144 | High | [M - COOCH₂CH₃]⁺ |

| 105 | Very High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Potential Applications

Oxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the 2-phenyl-1,3-oxazole-4-carboxylate scaffold suggests that this molecule could serve as a valuable intermediate in the synthesis of more complex, biologically active compounds. Its structure is amenable to further functionalization at the phenyl ring or through modification of the ester group, making it an attractive building block for combinatorial chemistry and drug discovery programs.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the molecular structure, synthesis, and spectroscopic characteristics of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate. The outlined synthetic protocol, based on the robust Robinson-Gabriel synthesis, offers a reliable method for its preparation. The tabulated spectroscopic data, inferred from closely related analogs, provides a strong basis for the characterization and identification of this compound in a research setting. This document serves as a foundational resource for scientists and researchers engaged in the fields of organic synthesis and medicinal chemistry.

An In-depth Technical Guide to Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

This technical guide provides a comprehensive overview of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate, including its chemical identity, physicochemical properties, and a representative synthesis protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Synonyms

The compound with the systematic name Ethyl 2-phenyl-1,3-oxazole-4-carboxylate is a heterocyclic organic molecule belonging to the oxazole class.

IUPAC Name: Ethyl 2-phenyl-1,3-oxazole-4-carboxylate[1]

Synonyms:

-

2-Phenyl-oxazole-4-carboxylic acid ethyl ester

-

Ethyl 2-phenyloxazole-4-carboxylate

Chemical Structure:

Caption: Chemical structure of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₃ | [1] |

| Molecular Weight | 217.22 g/mol | [1] |

| CAS Number | 39819-39-1 | [1] |

| Appearance | White to Yellow Solid | [2] |

| Storage Temperature | 2-8 °C | [2] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate was not found in the immediate search results, a general and widely applicable method for the synthesis of 4,5-disubstituted oxazoles involves the [3+2] cycloaddition reaction between a carboxylic acid and an isocyanoacetate derivative. The following protocol is a representative example of such a synthesis.

Representative Experimental Protocol: [3+2] Cycloaddition for Oxazole Synthesis

This protocol is adapted from a general method for the synthesis of 4,5-disubstituted oxazoles.

Materials:

-

Benzoic acid (starting carboxylic acid)

-

Ethyl isocyanoacetate

-

DMAP-Tf (a stable triflylpyridinium reagent)

-

Dichloromethane (DCM), anhydrous

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

n-Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

To a solution of benzoic acid (1.0 equivalent) in anhydrous DCM, add DMAP-Tf (1.3 equivalents).

-

Stir the reaction mixture at room temperature for 5 minutes until all solids are dissolved.

-

Add ethyl isocyanoacetate (1.2 equivalents) to the reaction mixture.

-

Stir the mixture in a preheated oil bath at 40 °C for 30 minutes.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with DCM (3 x 20 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄ and filter.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a gradient of n-hexane/EtOAc as the eluent to afford the desired Ethyl 2-phenyl-1,3-oxazole-4-carboxylate.

Experimental Workflow Diagram:

Caption: A representative workflow for the synthesis of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate.

Biological Activity and Signaling Pathways

The direct biological activity and involvement in specific signaling pathways for Ethyl 2-phenyl-1,3-oxazole-4-carboxylate are not extensively documented in the reviewed literature. However, the oxazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of phenyl-oxazole carboxylic acids have been investigated as potential inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory pathways. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of various downstream effectors, including protein kinase A (PKA) and exchange protein activated by cAMP (Epac), ultimately leading to anti-inflammatory effects.

It is important to note that without specific experimental data for Ethyl 2-phenyl-1,3-oxazole-4-carboxylate, its biological effects and mechanism of action remain speculative.

Conclusion

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-phenyl-1,3-oxazole-4-carboxylate is a heterocyclic organic compound belonging to the oxazole family. The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active natural products and synthetic compounds. Derivatives of 2-phenyl-1,3-oxazole-4-carboxylate are being explored for their potential therapeutic applications, although specific biological data for the title compound is not extensively documented in publicly available literature. This guide provides a summary of the known physical and chemical properties, along with a general synthetic approach.

Chemical Structure and Properties

The fundamental properties of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate are summarized below. It is important to note that while the molecular formula and weight are definitive, experimental physical properties such as melting and boiling points are not consistently reported for this specific isomer.

Table 1: General Properties of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

| Property | Value | Source |

| CAS Number | 39819-39-1 | |

| Molecular Formula | C12H11NO3 | |

| Molecular Weight | 217.22 g/mol | |

| Exact Mass | 217.0739 g/mol |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), aromatic protons of the phenyl group (multiplets in the range of 7.4-8.1 ppm), and a singlet for the oxazole ring proton (around 8.3 ppm). |

| ¹³C NMR | Resonances for the ethyl ester carbons, carbons of the phenyl ring, and the carbons of the oxazole ring. The carbonyl carbon of the ester would appear significantly downfield. |

| Infrared (IR) | Characteristic absorption bands for the C=O stretching of the ester (around 1720-1740 cm⁻¹), C=N stretching of the oxazole ring (around 1650 cm⁻¹), and C-O-C stretching. |

| Mass Spectrometry | A molecular ion peak (M+) at m/z = 217, with fragmentation patterns corresponding to the loss of the ethoxy group, the entire ester group, and cleavage of the phenyl group. |

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate is not explicitly described in the surveyed literature. However, a common and effective method for the synthesis of 2,4-disubstituted oxazoles is the reaction of a carboxamide with an α-haloketone, known as the Robinson-Gabriel synthesis. A plausible synthetic route for the title compound would involve the reaction of benzamide with ethyl 2-chloroacetoacetate.

General Synthetic Protocol:

-

Reaction Setup: To a solution of benzamide in a suitable high-boiling solvent such as toluene or xylene, add an equimolar amount of ethyl 2-chloroacetoacetate.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthetic Workflow Diagram

Technical Guide: Spectral Analysis of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield a complete set of publicly available experimental spectral data (NMR, IR, MS) for the specific compound Ethyl 2-phenyl-1,3-oxazole-4-carboxylate. To fulfill the request for a detailed technical guide, this document presents spectral data and methodologies for a closely related analog, Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate , as a representative example. The presented data should be interpreted with this substitution in mind.

Introduction

Ethyl 2-phenyl-1,3-oxazole-4-carboxylate and its derivatives are of significant interest in medicinal chemistry and materials science due to the versatile chemical properties of the oxazole ring. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of these compounds. This guide provides a comprehensive overview of the expected spectral data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and the methodologies for their acquisition, using a structurally similar analog as a case study.

Spectral Data Summary

The following tables summarize the quantitative spectral data for the analog, Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 162.1 | C=O (Ester) |

| 159.5 | C-2 (Oxazole ring) |

| 155.4 | C-4 (Oxazole ring) |

| 134.1 | C-5 (Oxazole ring) |

| 131.5 | Quaternary aromatic C |

| 129.9 | Aromatic CH |

| 128.7 | Aromatic CH |

| 118.9 | Quaternary aromatic C |

| 114.8 | Aromatic CH |

| 61.8 | -OCH₂- (Ethyl group) |

| 55.6 | -OCH₃ (Methoxyphenyl group) |

| 14.3 | -CH₃ (Ethyl group) |

Note: Data is for Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate.

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 2981 | C-H stretch (aliphatic) |

| 1728 | C=O stretch (ester) |

| 1610, 1585, 1502 | C=C stretch (aromatic) |

| 1255 | C-O stretch (ester & ether) |

| 1100 | C-O-C stretch (oxazole) |

| 839 | C-H bend (aromatic) |

| 775 | C-Br stretch |

Note: Data is for Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate.

Mass Spectrometry (MS) Data

| m/z | Assignment |

| 326.15 | [M]⁺ (Molecular Ion) |

Note: Data is for the molecular weight of Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on standard practices for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

Sample Preparation: The compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

A standard pulse program (e.g., 'zg30') is used.

-

The spectral width is set to approximately 12 ppm.

-

A sufficient number of scans (typically 16 to 64) are acquired to obtain a good signal-to-noise ratio.

-

The relaxation delay is set to 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse program (e.g., 'zgpg30') is used.

-

The spectral width is set to approximately 220 ppm.

-

A larger number of scans (typically 1024 or more) are required due to the lower natural abundance of ¹³C.

-

The relaxation delay is set to 2-5 seconds.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer or Shimadzu) equipped with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet Method:

-

A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The pellet is placed in the sample holder of the spectrometer.

-

-

ATR Method:

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Sample Introduction: The sample can be introduced directly via a direct insertion probe or as a solution infused into the ion source. Alternatively, it can be coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization:

-

EI: The sample is bombarded with a high-energy electron beam, causing fragmentation. This is useful for determining the fragmentation pattern.

-

ESI: The sample in solution is sprayed into a fine mist and ionized, typically resulting in the observation of the molecular ion or a protonated/sodiated adduct. This is a softer ionization technique.

-

-

Data Acquisition: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum plots the relative abundance of ions against their m/z values.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the logical workflow of spectral data analysis and the relationship between different spectroscopic techniques for structural elucidation.

The Ascendancy of Oxazole Carboxylates: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The oxazole carboxylate scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this important class of compounds. It details key synthetic methodologies, presents quantitative data for comparative analysis, and elucidates the signaling pathways through which these compounds exert their therapeutic effects.

Discovery and Historical Milestones

The history of oxazole carboxylates is intrinsically linked to the development of synthetic methods for the parent oxazole ring. While the first oxazole synthesis was reported in the 19th century, the deliberate synthesis and exploration of oxazole carboxylates gained momentum with the advent of more robust and versatile synthetic strategies.

A pivotal moment in oxazole chemistry was the independent discovery of a cyclodehydration reaction by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910.[1] This reaction, now known as the Robinson-Gabriel synthesis , involved the acid-catalyzed cyclization of α-acylamino ketones and became a cornerstone for the construction of the oxazole core.[1] While not initially focused on carboxylate derivatives, this method laid the groundwork for their subsequent synthesis.

The mid-20th century saw further advancements with the development of the Fischer oxazole synthesis , which utilizes cyanohydrins and aldehydes. The application of these classical methods to starting materials bearing ester or carboxylate functionalities marked the early explorations into oxazole carboxylate chemistry.

A significant leap in the targeted synthesis of substituted oxazoles, including those with carboxylate groups, came in 1972 with the introduction of the van Leusen reaction .[2] This method, employing tosylmethyl isocyanide (TosMIC), offered a milder and more flexible route to 5-substituted oxazoles and has been extensively adapted for the synthesis of various oxazole carboxylates.[2]

More recently, the 21st century has witnessed the development of highly efficient, one-pot procedures that allow for the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids, further streamlining access to this important class of compounds.[3] The discovery of naturally occurring oxazole carboxylates, such as Martefragin A, an inhibitor of lipid peroxidation, has also fueled interest in their synthesis and biological evaluation.[3]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of oxazole carboxylates relies on a toolbox of classic and modern organic reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Robinson-Gabriel Synthesis

This classical method involves the cyclodehydration of an N-acyl-α-amino ketone. To generate an oxazole carboxylate, the starting material must contain an ester or a precursor to a carboxylate group.

Experimental Protocol: Classic Robinson-Gabriel Synthesis using Sulfuric Acid [4]

-

Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture and pour it into ice water.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

A logical workflow for the Robinson-Gabriel synthesis is depicted below.

Caption: A typical workflow for the Robinson-Gabriel synthesis of oxazole carboxylates.

Van Leusen Oxazole Synthesis

The van Leusen reaction provides a versatile route to 5-substituted oxazoles from aldehydes and TosMIC. By employing an aldehyde that contains an ester group, oxazole-5-carboxylates can be synthesized. Modifications of this reaction also allow for the synthesis of 4-substituted and 4,5-disubstituted oxazoles.[5]

Experimental Protocol: General Procedure for the Synthesis of 5-Alkyl-Oxazoles [6]

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkyl aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).

-

Reaction: Add methanol (10 mL) to the flask. Heat the reaction mixture to reflux and stir for 4-5 hours. Monitor the reaction progress by TLC.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

The mechanism of the van Leusen oxazole synthesis is illustrated in the following diagram.

Caption: Mechanism of the van Leusen synthesis for 5-substituted oxazoles.

Modern Synthetic Approaches

Recent innovations have focused on increasing the efficiency and scope of oxazole carboxylate synthesis. One notable development is the direct synthesis from carboxylic acids, which avoids the pre-functionalization of starting materials.

Experimental Protocol: Direct Synthesis of 4,5-Disubstituted Oxazoles from Aromatic Acids [7]

-

Preparation: To a screw-capped vial with a stir bar, add the carboxylic acid (1.0 equiv), 4-dimethylaminopyridine (DMAP) (1.5 equiv), and dichloromethane (DCM) (0.1 M) under a dry nitrogen atmosphere.

-

Activation: Add DMAP-Tf (1.3 equiv) and stir for 5 minutes at room temperature.

-

Reaction: Add the isocyanide (1.2 equiv) to the reaction mixture and stir in a preheated oil bath at 40°C for 30 minutes.

-

Workup and Purification: Upon completion, purify the reaction mixture directly by column chromatography.

Quantitative Data on Synthesis and Biological Activity

The following tables summarize representative yields for the synthesis of oxazole carboxylates and the biological activity of selected compounds.

Table 1: Synthesis Yields of Selected Oxazole Carboxylates

| Entry | Synthetic Method | Oxazole Carboxylate Product | Yield (%) | Reference |

| 1 | Robinson-Gabriel | 2,5-Diphenyl-oxazole-4-carboxylic acid ethyl ester | 72 | [8] |

| 2 | Van Leusen | 5-(2-Tosylquinolin-3-yl)oxazole | 83 | [2] |

| 3 | Direct from Carboxylic Acid | Methyl 5-(4-methoxyphenyl)oxazole-4-carboxylate | 97 | [7] |

| 4 | Direct from Carboxylic Acid | Ethyl 5-propyloxazole-4-carboxylate | 82 | [7] |

| 5 | Isomerization | Methyl oxazole-4-carboxylates | Good yields | [9] |

Table 2: Biological Activity of Selected Oxazole Carboxylate Derivatives

| Compound | Target | Biological Activity | IC₅₀/GI₅₀ | Reference |

| Compound 5j | PDE4 | Anti-inflammatory | 1.4 µM | [10] |

| Compound 4c | PDE4B | Anti-inflammatory | 1.6 µM | [11] |

| Benzyl 2-phenyloxazole-4-carboxylate | M. tuberculosis | Antitubercular | 5.7 µM (MIC) | [12] |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | Various Cancer Cell Lines | Anticancer | 5.37 µM (Average GI₅₀) | [3] |

| 2,4-disubstituted oxazole 38 | PDE4 | Anti-inflammatory | 1.4 µM | [13] |

Signaling Pathways and Mechanisms of Action

Oxazole carboxylates have been shown to modulate several key signaling pathways implicated in a range of diseases, from inflammation to cancer.

Inhibition of Phosphodiesterase 4 (PDE4)

A significant number of oxazole carboxylates have been developed as potent and selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[10][11] By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that upregulates the expression of anti-inflammatory cytokines while downregulating the expression of pro-inflammatory mediators like TNF-α and interleukins.[8][14] This mechanism makes PDE4 inhibitors attractive therapeutic agents for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Caption: PDE4 inhibition by oxazole carboxylates leads to anti-inflammatory effects.

Anticancer Mechanisms

Oxazole derivatives have emerged as promising anticancer agents, targeting various pathways crucial for tumor growth and survival.[6][15]

Certain oxazole-containing compounds act as topoisomerase inhibitors. Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. By stabilizing the transient DNA-enzyme cleavage complex, these inhibitors lead to DNA strand breaks, which trigger cell cycle arrest and ultimately induce apoptosis (programmed cell death).[5][16]

Caption: Inhibition of Topoisomerase II by oxazole compounds induces apoptosis.

Many signaling pathways that drive cancer cell proliferation, survival, and angiogenesis are regulated by protein kinases. Oxazole carboxylates have been designed to inhibit key kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR).[13] By blocking the ATP-binding site of the kinase, these inhibitors prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that promotes tumor growth and the formation of new blood vessels (angiogenesis).[17]

Caption: Oxazole carboxylate-based kinase inhibitors block pro-tumorigenic signaling.

Conclusion

Oxazole carboxylates represent a versatile and highly valuable class of heterocyclic compounds. From their historical roots in classical organic synthesis to their current prominence in modern drug discovery, these molecules have continually demonstrated their therapeutic potential. The synthetic methodologies for their preparation are well-established and continue to evolve, offering efficient access to a wide array of derivatives. As our understanding of the complex signaling pathways in human disease deepens, the rational design of novel oxazole carboxylates targeting specific biological processes will undoubtedly lead to the development of next-generation therapeutics for a multitude of unmet medical needs. This guide serves as a foundational resource for researchers poised to contribute to this exciting and impactful field.

References

- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. repositorio.ufmg.br [repositorio.ufmg.br]

- 9. scribd.com [scribd.com]

- 10. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-Inflammatory Role of the cAMP Effectors Epac and PKA: Implications in Chronic Obstructive Pulmonary Disease | PLOS One [journals.plos.org]

- 15. benthamscience.com [benthamscience.com]

- 16. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Theoretical Insights into Ethyl 2-phenyl-1,3-oxazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-phenyl-1,3-oxazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical studies on this molecule, focusing on its electronic structure, spectroscopic properties, and potential biological interactions. By integrating computational data with experimental findings for structurally related compounds, this document aims to serve as a valuable resource for researchers engaged in the design and development of novel oxazole-based derivatives.

Introduction

The 1,3-oxazole scaffold is a privileged motif in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. The presence of a phenyl group at the 2-position and an ethyl carboxylate group at the 4-position of the oxazole ring in Ethyl 2-phenyl-1,3-oxazole-4-carboxylate suggests potential applications in drug discovery and materials science. Theoretical studies, including quantum chemical calculations and molecular modeling, are indispensable tools for elucidating the structure-activity relationships and physicochemical properties of such molecules. This guide summarizes the key theoretical and available experimental data to provide a detailed understanding of the target molecule.

Molecular Structure and Properties

The molecular structure of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate is characterized by a central oxazole ring linked to a phenyl ring and an ethyl carboxylate group. The planarity and electronic distribution of this system are crucial for its chemical reactivity and biological interactions.

Table 1: Computed Molecular Properties of an Isomeric Oxazole Derivative

| Property | Value |

| Molecular Formula | C₁₄H₁₃NO₃ |

| Molecular Weight | 243.26 g/mol |

| XLogP3 | 3.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 243.08954328 Da |

| Topological Polar Surface Area | 52.3 Ų |

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and properties of molecules. While a dedicated DFT study on Ethyl 2-phenyl-1,3-oxazole-4-carboxylate was not found in the reviewed literature, studies on similar oxazole derivatives provide valuable insights into the expected theoretical data.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining the chemical reactivity and electronic transitions of a molecule. The HOMO-LUMO energy gap is an indicator of molecular stability. For a related oxazole derivative, N-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amine, the HOMO and LUMO energies were calculated to be 5.6518 eV and 0.8083 eV, respectively, resulting in an energy gap of 4.8435 eV, which reflects its chemical reactivity.[2]

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In oxazole derivatives, the oxygen and nitrogen atoms of the oxazole ring, as well as the carbonyl oxygen of the ester group, are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack.

Table 2: Theoretical Vibrational Frequencies for a Structurally Related Oxazole Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H stretch | - | 3340 |

| C-H stretch (aromatic) | - | 3015 |

| C=O stretch (ester) | - | 1729-1740 |

| C=N stretch (oxazole) | - | 1517 |

| C=C stretch (aromatic/oxazole) | - | 1618 |

Note: Experimental data is from various oxazole derivatives and serves as a reference.[3]

Spectroscopic Analysis

Table 3: Predicted Spectroscopic Data for Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals for aromatic protons (phenyl ring), a singlet for the oxazole proton, a quartet for the -CH₂- of the ethyl group, and a triplet for the -CH₃ of the ethyl group. |

| ¹³C NMR | Resonances for the carbons of the phenyl ring, oxazole ring, and the ethyl carboxylate group (including the carbonyl carbon). |

| IR Spectroscopy | Characteristic absorption bands for C=O stretching (ester), C=N and C=C stretching (oxazole and phenyl rings), and C-O stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the oxazole, phenyl, and ethyl ester moieties. |

Experimental Protocols

Synthesis of Ethyl 2-phenyloxazole-4-carboxylate

A general method for the synthesis of the core structure, ethyl 2-phenyloxazole-4-carboxylate, involves the reaction of a substituted formamide with ethyl 3-bromopyruvate, followed by hydrolysis of the resulting ester.

General Procedure:

-

A substituted formamide is treated with ethyl 3-bromopyruvate in a suitable solvent.

-

The resulting intermediate ester is then hydrolyzed using a base, such as sodium hydroxide, to yield the carboxylic acid precursor.

-

Subsequent esterification would yield the final product, Ethyl 2-phenyl-1,3-oxazole-4-carboxylate.

For the synthesis of related 1,3,4-oxadiazoles, a common route involves the reaction of acid hydrazides with acid chlorides or carboxylic acids, followed by cyclodehydration using agents like phosphorus oxychloride.

Computational Details for Theoretical Studies

Theoretical calculations on similar oxazole derivatives have been performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, as implemented in software packages like Gaussian.[4]

Potential Biological Activity and Molecular Docking

Oxazole derivatives are known to exhibit a wide range of biological activities. Molecular docking studies on various oxazole compounds have been conducted to understand their binding interactions with biological targets. For instance, docking studies on other heterocyclic compounds have been performed against targets like the Mycobacterium tuberculosis Enoyl-ACP reductase enzyme to predict their mechanism of action. While no specific molecular docking studies on Ethyl 2-phenyl-1,3-oxazole-4-carboxylate were found, its structural features suggest it could be a candidate for docking against various enzymes and receptors.

Visualizations

Molecular Structure

Caption: Molecular structure of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate.

General Computational Workflow

Caption: A general workflow for theoretical studies on organic molecules.

Conclusion

This technical guide has synthesized the available theoretical and related experimental data for Ethyl 2-phenyl-1,3-oxazole-4-carboxylate. While a dedicated comprehensive study on this specific molecule is not yet prevalent in the literature, the analysis of structurally similar compounds provides a strong foundation for understanding its physicochemical properties and potential applications. The presented data and workflows offer a roadmap for future experimental and computational investigations, which will be crucial for unlocking the full potential of this promising oxazole derivative in drug discovery and materials science. Further research is warranted to obtain precise experimental data for this compound to validate and refine the theoretical models.

References

- 1. Ethyl 5-ethenyl-2-phenyl-1,3-oxazole-4-carboxylate | C14H13NO3 | CID 101205600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Phenyl-Oxazole Derivatives: A Technical Guide

Introduction

Phenyl-oxazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The inherent structural features of the oxazole ring, fused with a phenyl group, provide a privileged scaffold for the design and development of novel therapeutic agents. This technical guide offers an in-depth exploration of the diverse pharmacological properties of phenyl-oxazole derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities. Detailed experimental protocols, quantitative biological data, and visual representations of key mechanisms and workflows are provided to support researchers, scientists, and drug development professionals in this dynamic field of study.

Anticancer Activity

Phenyl-oxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of critical cellular processes such as cell proliferation and survival pathways.

Quantitative Anticancer Activity Data

A variety of phenyl-oxazole derivatives have been synthesized and evaluated for their in vitro antiproliferative activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected compounds against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 6g | A549 (Non-small cell lung cancer) | 0.22 | [1] |

| 6g | HepG2 (Hepatocellular carcinoma) | 0.26 | [1] |

| 6g | MDA-MB-231 (Breast cancer) | 0.21 | [1] |

| 6l | A549 (Non-small cell lung cancer) | 0.22 | [1] |

| 6l | HepG2 (Hepatocellular carcinoma) | 0.26 | [1] |

| 6l | MDA-MB-231 (Breast cancer) | 0.21 | [1] |

| 34 | Various non-small cell lung cancer lines | 0.2 - 0.6 | [2] |

| 33 | MCF-7 (Breast cancer) | 0.34 ± 0.025 | [2] |

| 23 | HT-29 (Colon cancer) | 0.018 | |

| 24 | EGFR inhibition | 0.010 | |

| 26 | MCF-7, A549, MDA-MB-231 | 0.34 - 2.45 | |

| Compound 3 | Mushroom Tyrosinase Inhibition | 0.51 ± 0.00 | [3] |

| Compound 8 | Mushroom Tyrosinase Inhibition | 2.22 ± 0.16 | [3] |

| Compound 13 | Mushroom Tyrosinase Inhibition | 3.50 ± 0.07 | [3] |

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of phenyl-oxazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the phenyl-oxazole derivatives and a vehicle control. The plates are incubated for an additional 48 to 72 hours.

-

MTT Addition: Following the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway: EGFR Inhibition

Several phenyl-oxazole derivatives exert their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR), a key regulator of cell growth and proliferation.

Caption: Inhibition of the EGFR signaling pathway by phenyl-oxazole derivatives.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Phenyl-oxazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and enzymes.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of these compounds has been evaluated using various in vitro and in vivo models. The table below presents data on the inhibition of cyclooxygenase (COX) enzymes and paw edema.

| Compound ID | Assay | Inhibition (%) | Reference |

| A1 | Carrageenan-induced Rat Paw Edema | High | [4][5] |

| 8 | Carrageenan-induced Rat Paw Edema | Good | [6] |

| 9 | Carrageenan-induced Rat Paw Edema | Good | [6] |

| 11 | Carrageenan-induced Rat Paw Edema | Good | [6] |

| 14 | Carrageenan-induced Rat Paw Edema | Good | [6] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model to assess the acute anti-inflammatory activity of compounds.

Methodology:

-

Animal Grouping: Wistar rats are divided into control, standard (e.g., indomethacin), and test groups.

-

Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Workflow: Anti-inflammatory Drug Screening

The following diagram illustrates a typical workflow for screening compounds for anti-inflammatory activity.

Caption: Workflow for the screening of anti-inflammatory phenyl-oxazole derivatives.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Phenyl-oxazole derivatives have shown promising activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial efficacy of a compound.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 47 | Pseudomonas aeruginosa | 0.25 | [7] |

| 47 | Enterococcus faecalis | 0.5 | [7] |

| 2b, 2c, 2d | Various Bacteria | High Activity | [8] |

| 2b, 2c, 2d, 2h | Various Fungi | Good Activity | [8] |

| A30-A34 | Candida albicans | 0.03 - 0.5 | [9] |

| A30-A34 | Cryptococcus neoformans | 0.25 - 2 | [9] |

| A30-A34 | Aspergillus fumigatus | 0.25 - 2 | [9] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The phenyl-oxazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition

Phenyl-oxazole derivatives have been shown to inhibit various enzymes implicated in disease pathogenesis, highlighting their potential as targeted therapeutics.

Quantitative Enzyme Inhibition Data

The inhibitory activity against specific enzymes is typically reported as IC50 values.

| Compound ID | Enzyme Target | IC50 | Reference |

| 6g | Acetyl-CoA carboxylase (hACC1) | 99.8 nM | [1] |

| 5j | Phosphodiesterase 4 (PDE4) | 1.4 µM | [10] |

| Compound 1 | Acetylcholinesterase (AChE) | 58.2 nM | [11] |

| Compound 3 | Acetylcholinesterase (AChE) | 3.67 nM | [11] |

| Compound 4 | Acetylcholinesterase (AChE) | 38.36 nM | [11] |

| Compound 5 | Acetylcholinesterase (AChE) | 44 nM | [11] |

| Compound 6 | Acetylcholinesterase (AChE) | 38 nM | [11] |

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

The Ellman's method is a widely used colorimetric assay to measure AChE activity.

Methodology:

-

Reagent Preparation: Prepare phosphate buffer, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

Enzyme Reaction: In a 96-well plate, add the buffer, the test compound (phenyl-oxazole derivative) at various concentrations, and the AChE enzyme solution. Incubate for a short period.

-

Substrate Addition: Initiate the reaction by adding ATCI and DTNB to each well.

-

Absorbance Measurement: The absorbance is measured kinetically at 412 nm. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the control (no inhibitor). The IC50 value is determined from the dose-response curve.

Logical Relationship: Enzyme Inhibition Mechanism

The following diagram illustrates the general principle of enzyme inhibition by a phenyl-oxazole derivative.

Caption: General mechanism of enzyme inhibition by a phenyl-oxazole derivative.

The phenyl-oxazole scaffold is a cornerstone in the development of novel therapeutic agents with a remarkable diversity of biological activities. The data and protocols presented in this guide underscore the significant potential of these derivatives in anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory applications. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the design of more potent and selective phenyl-oxazole-based drugs to address unmet medical needs.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jddtonline.info [jddtonline.info]

- 5. jddtonline.info [jddtonline.info]

- 6. iajpr.com [iajpr.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

The Oxazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom, stands as a "privileged" structure in medicinal chemistry.[1] Its unique electronic and structural characteristics enable it to interact with a diverse array of biological targets, making it a recurring motif in a multitude of pharmacologically active compounds.[1][2] This technical guide provides a comprehensive overview of the oxazole core, detailing its synthesis, its role in clinically approved drugs, and its broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Synthesis of the Oxazole Core

The construction of the oxazole ring can be achieved through several established synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key synthetic strategies include:

-

Robinson-Gabriel Synthesis: This classical method involves the cyclodehydration of 2-acylamino ketones, typically promoted by strong acids such as sulfuric acid or polyphosphoric acid.[1][3]

-

Fischer Oxazole Synthesis: This approach utilizes the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[4][5]

-

Van Leusen Oxazole Synthesis: A versatile method that employs tosylmethyl isocyanide (TosMIC) as a key reagent to react with aldehydes, forming 5-substituted oxazoles.[2][6]

A general workflow for the synthesis of substituted oxazoles is depicted below.

Oxazole-Containing Drugs: A Clinical Perspective

The versatility of the oxazole scaffold is underscored by its presence in several FDA-approved drugs targeting a range of diseases.

| Drug Name | Therapeutic Class | Mechanism of Action |

| Oxaprozin | Non-steroidal Anti-inflammatory Drug (NSAID) | Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2)[7][8] |

| Aleglitazar | Antidiabetic | Dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ)[5][9] |

| Ditazole | Platelet Aggregation Inhibitor | Inhibition of platelet aggregation[10] |

| Mubritinib | Anticancer (Investigational) | Inhibitor of human epidermal growth factor receptor 2 (HER2) tyrosine kinase[11][12] |

Pharmacological Applications of Oxazole Derivatives

The inherent ability of the oxazole nucleus to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for its interaction with a wide array of enzymes and receptors, leading to a broad spectrum of pharmacological activities.[1][2]

Anticancer Activity

Oxazole derivatives represent a promising class of anticancer agents, with numerous compounds demonstrating potent activity against various cancer cell lines.[1][11][13] Their mechanisms of action are diverse and include the inhibition of key signaling pathways and cellular processes crucial for cancer cell proliferation and survival.

Key Anticancer Targets of Oxazole Derivatives:

-

Tubulin Polymerization: Many oxazole-containing compounds inhibit the polymerization of tubulin, a critical component of microtubules. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.[13][14]

-

Signal Transducer and Activator of Transcription 3 (STAT3): Aberrant STAT3 signaling is a hallmark of many cancers. Certain oxazole derivatives have been shown to inhibit STAT3 phosphorylation and dimerization, thereby blocking its transcriptional activity.[1][13]

-

G-Quadruplexes: These are secondary structures found in guanine-rich regions of DNA and RNA, and their stabilization by small molecules can inhibit telomerase activity and downregulate oncogene expression. Some oxazole derivatives act as G-quadruplex stabilizers.[1][13]

-

HER2 Kinase: Overexpression of HER2 is a key driver in certain types of breast cancer. Mubritinib, an oxazole-containing compound, is an inhibitor of HER2 tyrosine kinase.[11][12]

Table 1: Anticancer Activity of Selected Oxazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 8b | SGC-7901 (gastric) | 1.61 | [15] |

| 9b | MCF-7 (breast) | <0.1 | [11] |

| 9c | A549 (lung) | <0.1 | [11] |

| 11c | MCF-7 (breast) | 5.68 | [15] |

| 16 | HCT-116 (colon) | 0.28 | [16] |

| Compound 5 | MDA-MB-231 (breast) | - | [17] |

| Compound 10 | MDA-MB-231 (breast) | - | [17] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Anti-inflammatory Activity

Oxazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade.[4][8] Oxaprozin, a clinically used NSAID, exemplifies the therapeutic potential of this scaffold in treating inflammatory conditions.[7][8]

Table 2: Anti-inflammatory Activity of Selected Oxazole Derivatives

| Compound ID | Assay | IC50 (µM) | Reference |

| 84 | COX-2 Inhibition (%) | 70.14 | [2] |

| 85 | COX-2 Inhibition (%) | 47.10 | [2] |

| 11c | COX-2 | 0.04 | [18] |

| 3c | IL-6 Inhibition | 10.14 | [8] |

| 3d | IL-6 Inhibition | 5.43 | [8] |

| 3g | IL-6 Inhibition | 5.09 | [8] |

| Ox-6f | DPPH Scavenging | 25.35 (µg/mL) | [4] |

| Ox-6f | Carrageenan-induced edema (% inhibition) | 79.83 | [4] |

Antimicrobial Activity

The oxazole scaffold is also a key component in the development of novel antimicrobial agents. Derivatives incorporating this ring system have shown activity against a range of bacteria and fungi, including drug-resistant strains.

Table 3: Antimicrobial Activity of Selected Oxazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 1d | E. coli | 28.1 | [7] |

| 1e | C. albicans | 14 | [7] |

| 4a | S. epidermidis | 56.2 | [7] |

| 6i | C. albicans | 14 | [7] |

| 6j | C. albicans | 14 | [7] |

| 22a | S. aureus | 1.56 | |

| 22b | B. subtilis | 0.78 | |

| 81 | M. tuberculosis H37Rv | 6.25 | [2] |

| 4a | S. aureus | 1-2 | |

| 4a | MRSA | 0.25-1 |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Detailed Experimental Protocols

Synthesis of 2,5-Disubstituted Oxazoles via Robinson-Gabriel Synthesis

This protocol describes a general procedure for the synthesis of 2,5-disubstituted oxazoles from 2-acylamino ketones.

Materials:

-

2-Acylamino ketone

-

Concentrated sulfuric acid

-

Acetic anhydride

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the 2-acylamino ketone (1.0 eq) in acetic anhydride.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

-

Neutralize the solution by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 2,5-disubstituted oxazole.

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin (>99%)

-

General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

Test compounds (dissolved in DMSO)

-

Positive control (e.g., Nocodazole)

-

Negative control (vehicle, e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a tubulin reaction mix on ice containing tubulin, general tubulin buffer, GTP, glycerol, and the fluorescent reporter.

-

Add the test compound, positive control, or vehicle control to the wells of a pre-warmed 37 °C 96-well plate.

-

Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes) with excitation and emission wavelengths appropriate for the fluorescent reporter.

-

Plot the fluorescence intensity versus time to generate polymerization curves.

-

Calculate the percent inhibition of tubulin polymerization for each compound concentration relative to the vehicle control.

-

Determine the IC50 value for each active compound by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[7]

Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Test compounds

-

Reference drug (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Fast the rats overnight before the experiment.

-

Administer the test compounds, reference drug, or vehicle orally or intraperitoneally.

-

After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.[10]

Conclusion